2-methyl-3-(trifluoromethyl)benzoic Acid
Overview
Description
2-Methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C9H7F3O2. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid functional group (-COOH). The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of 2-methylbenzoic acid. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Another method involves the direct fluorination of 2-methylbenzoic acid using elemental fluorine (F2) or a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions . This method requires careful handling due to the reactivity of fluorine.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or aldehydes.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-(trifluoromethyl)benzoic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, affecting its interaction with biological targets. The compound can inhibit enzymes by binding to active sites or allosteric sites, altering their activity. Additionally, it can interact with cellular membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-Methyl-4-(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-Methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This arrangement imparts distinct steric and electronic properties, influencing its reactivity and interaction with other molecules. Compared to similar compounds, it offers a balance of hydrophobicity and electron-withdrawing effects, making it valuable in various applications .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFPSMXIDAJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379595 | |
Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-35-4 | |
Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62089-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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